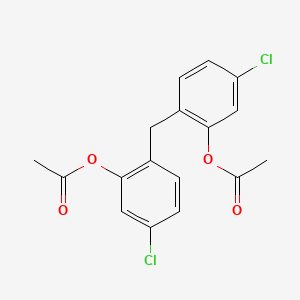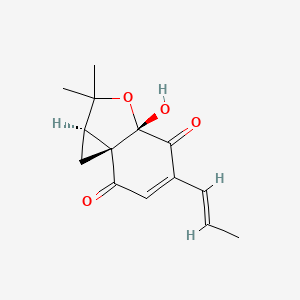
(1'E)-Dechloromycorrhizin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’E)-Dechloromycorrhizin A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of mycorrhizin, a compound originally isolated from soil fungi. The dechlorinated form, (1’E)-Dechloromycorrhizin A, has been studied for its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A typically involves several steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This involves the construction of the basic molecular framework through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Functional group modifications: Introduction of specific functional groups to the core structure to achieve the desired chemical properties. This may involve reactions like halogenation, dehalogenation, or hydroxylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain (1’E)-Dechloromycorrhizin A in high purity.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous flow synthesis: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1’E)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycorrhizin: The parent compound from which (1’E)-Dechloromycorrhizin A is derived.
Chloromycorrhizin: A chlorinated derivative with different chemical properties.
Dechloromycorrhizin B: Another dechlorinated derivative with similar but distinct properties.
Uniqueness
(1’E)-Dechloromycorrhizin A is unique due to its specific chemical structure and the absence of chlorine, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
81407-76-3 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
InChI-Schlüssel |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
Kanonische SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





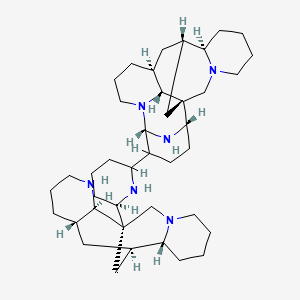
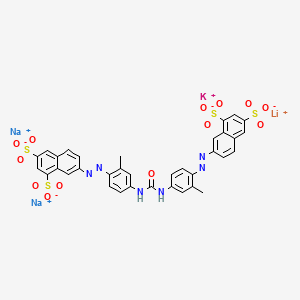
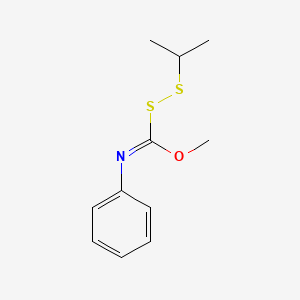

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)


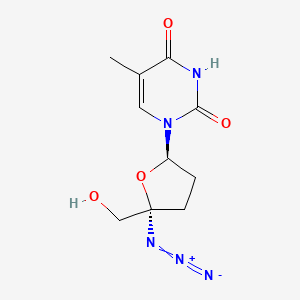
![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)

